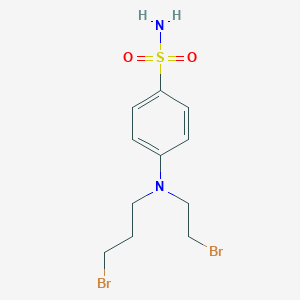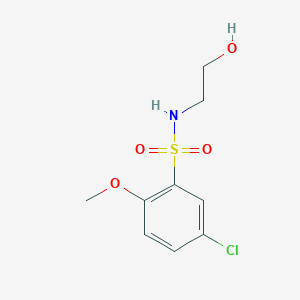
4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, commonly known as BB-94, is a potent and selective inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of extracellular matrix (ECM) components, playing a crucial role in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.
Mechanism of Action
BB-94 selectively inhibits the activity of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide by binding to their active site and preventing the degradation of ECM components. 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide play a crucial role in tissue remodeling and repair, but their overexpression and activity can lead to pathological conditions. BB-94 has been shown to inhibit the activity of various 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects
BB-94 has been shown to have various biochemical and physiological effects in different diseases. In cancer, BB-94 has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor cell invasion and migration. In arthritis, BB-94 has been shown to reduce cartilage degradation, synovitis, and bone erosion. In cardiovascular diseases, BB-94 has been shown to reduce myocardial infarction size, improve left ventricular function, and reduce fibrosis.
Advantages and Limitations for Lab Experiments
BB-94 has several advantages as a research tool. It is a potent and selective inhibitor of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, allowing for specific inhibition of the enzyme activity. It has been extensively studied and validated in various disease models, providing a reliable research tool. However, BB-94 also has limitations. It is a small molecule inhibitor, and its efficacy may be affected by factors such as solubility, stability, and bioavailability. It may also have off-target effects on other enzymes, leading to potential side effects.
Future Directions
BB-94 has shown promising results in various disease models, and future research may focus on its potential therapeutic applications. For example, in cancer research, BB-94 may be used in combination with other chemotherapeutic agents to improve efficacy and reduce side effects. In arthritis research, BB-94 may be used in combination with anti-inflammatory drugs to improve disease outcomes. In cardiovascular research, BB-94 may be used to prevent cardiac remodeling and fibrosis after myocardial infarction. Additionally, future research may focus on developing more potent and selective MMP inhibitors based on the structure of BB-94.
Conclusion
BB-94 is a potent and selective inhibitor of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide, with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a valuable research tool. Future research may focus on its potential therapeutic applications and the development of more potent and selective MMP inhibitors.
Synthesis Methods
BB-94 can be synthesized by reacting 4-aminobenzenesulfonamide with 2-bromoethyl bromide and 2-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction yields BB-94 as a white solid with a purity of over 99%.
Scientific Research Applications
BB-94 has been widely used in scientific research to study the role of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide in various diseases. In cancer research, BB-94 has been shown to inhibit tumor growth and metastasis by blocking the activity of 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide. In arthritis research, BB-94 has been shown to reduce joint destruction and inflammation by inhibiting 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide. In cardiovascular research, BB-94 has been shown to improve cardiac function and reduce fibrosis by inhibiting 4-((2-Bromoethyl)(2-bromopropyl)amino)benzenesulfonamide.
properties
CAS RN |
1421-00-7 |
|---|---|
Molecular Formula |
C11H16Br2N2O2S |
Molecular Weight |
400.13 g/mol |
IUPAC Name |
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H16Br2N2O2S/c12-6-1-8-15(9-7-13)10-2-4-11(5-3-10)18(14,16)17/h2-5H,1,6-9H2,(H2,14,16,17) |
InChI Key |
HFKONGLDMIHZRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
Other CAS RN |
1421-00-7 |
synonyms |
4-N-(2-bromoethyl)-4-N-(2-bromopropyl)sulfanilamide T 18 T-18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)



